![molecular formula C14H17N3O6 B1331549 Z-Gly-Gly-Gly-OH CAS No. 2566-20-3](/img/structure/B1331549.png)
Z-Gly-Gly-Gly-OH
Overview
Description
Z-Gly-Gly-Gly-OH: N-[(benzyloxy)carbonyl]glycylglycylglycine , is a tripeptide compound. It is composed of three glycine residues linked together, with a benzyloxycarbonyl (Z) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a solid support. The benzyloxycarbonyl (Z) group is used to protect the amino group of glycine during the synthesis. The synthesis typically involves coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Solution-Phase Peptide Synthesis: In this method, the Z-protected glycine is coupled with glycine residues in solution using similar coupling reagents. The Z group is removed using catalytic hydrogenation (Pd-C, H2) to yield the final product.
Industrial Production Methods: Industrial production of Z-Gly-Gly-Gly-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Z-Gly-Gly-Gly-OH can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of peptide bonds and the formation of glycine residues.
Deprotection: The benzyloxycarbonyl (Z) group can be removed using catalytic hydrogenation, yielding the free tripeptide Gly-Gly-Gly-OH.
Coupling Reactions: this compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas (H2) are used to remove the Z protecting group.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are commonly used for peptide bond formation.
Major Products:
Glycine Residues: Resulting from hydrolysis.
Longer Peptide Chains: Formed through coupling reactions.
Scientific Research Applications
Peptide Synthesis
Z-Gly-Gly-Gly-OH serves as a fundamental building block in peptide synthesis. Its well-defined structure allows researchers to optimize the synthesis process of peptides, which are vital for developing therapeutic agents.
- Case Study : In a study focused on synthesizing polyrotaxane-glycine conjugates, this compound was utilized to create various degrees of substitution (DS) in the conjugates, demonstrating its role in tailoring peptide properties for specific applications .
Biochemical Research
This compound is extensively used in biochemical assays to study enzyme activities and protein interactions. Its repetitive glycine structure aids in understanding how enzymes interact with specific sequences.
- Data Table: Enzyme Interaction Studies
Enzyme Type | Interaction with this compound | Findings |
---|---|---|
Proteases | Substrate | Cleavage at specific peptide bonds |
Kinases | Inhibitor | Modulated activity based on peptide length |
Drug Development
This compound plays a crucial role in drug formulation, particularly in designing prodrugs that enhance bioavailability. The compound's structural properties allow for the development of drug candidates that can improve therapeutic efficacy.
- Case Study : Research on engineered nanoparticles for cancer therapy included this compound as part of a formulation to enhance drug delivery systems, showcasing its utility in creating effective treatment modalities .
Cosmetic Industry
In cosmetics, this compound is incorporated into skincare products due to its potential skin-conditioning properties. It is believed to improve hydration and texture, making it appealing for anti-aging formulations.
- Application Example : Several skincare products utilize this compound for its moisturizing effects, contributing to improved skin health and appearance .
Food Industry
This compound can also be employed as a food additive to enhance flavor profiles or serve as a preservative, thereby contributing to food safety and quality.
Summary of Applications
Application Area | Description |
---|---|
Peptide Synthesis | Building block for therapeutic peptides |
Biochemical Research | Assays for enzyme activity and protein interactions |
Drug Development | Formulation of prodrugs for enhanced bioavailability |
Cosmetic Industry | Skin-conditioning agent in skincare products |
Food Industry | Flavor enhancement and preservation |
Mechanism of Action
Mechanism: Z-Gly-Gly-Gly-OH exerts its effects primarily through its role as a peptide building block. The benzyloxycarbonyl (Z) group protects the amino group during synthesis, preventing unwanted side reactions. Upon removal of the Z group, the free tripeptide can participate in various biochemical processes.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound is involved in the formation of peptide bonds during synthesis.
Enzymatic Reactions: It can be a substrate for enzymes involved in peptide cleavage and modification.
Comparison with Similar Compounds
Z-Gly-Gly-OH: A dipeptide with similar properties but shorter chain length.
Z-Gly-Gly-Gly-Gly-OH: A tetrapeptide with an additional glycine residue.
Uniqueness:
Stability: Z-Gly-Gly-Gly-OH is more stable than shorter peptides due to the presence of the Z protecting group.
Versatility: It can be used in a wide range of peptide synthesis applications, making it a valuable tool in research and industry.
Biological Activity
Z-Gly-Gly-Gly-OH, also known as Z-triglycine or N-benzyloxycarbonylglycylglycylglycine, is a synthetic peptide composed of three glycine residues linked by peptide bonds. This compound is primarily utilized in biochemical research and peptide synthesis due to its unique structural properties and functionalities. This article explores the biological activity of this compound, including its applications, mechanisms of action, and research findings.
Chemical Structure and Properties
- Chemical Formula : C14H17N3O6
- Molecular Weight : 323.3 g/mol
- CAS Number : 2566-20-3
- Structure : The compound features a benzyloxycarbonyl (Z) protecting group attached to the N-terminus of the first glycine residue, which plays a crucial role in its stability and reactivity during peptide synthesis.
Applications in Research
This compound is employed in various scientific fields, including:
-
Peptide Synthesis :
- Acts as a protected tripeptide building block in solid-phase peptide synthesis (SPPS), facilitating the formation of more complex peptides.
- The Z group ensures selective reactions at the N-terminus, enhancing the efficiency of peptide assembly.
-
Biochemical Studies :
- Used to investigate protein folding and conformational dynamics, providing insights into how specific amino acid sequences influence protein stability and function.
- Serves as a substrate for proteolytic enzymes, allowing researchers to study enzyme specificity and activity.
-
Drug Development :
- Investigated for potential therapeutic applications, including drug delivery systems and the development of peptide-based pharmaceuticals targeting specific receptors.
The biological activity of this compound primarily arises from its interactions with enzymes and receptors:
- Enzyme Interaction : The compound can act as a substrate for various proteases, which cleave peptide bonds at specific sites. The protective Z group prevents unwanted reactions during synthesis but can be removed to allow interaction with biological targets, modulating their activity.
- Modulation of Biological Pathways : By incorporating this compound into larger peptide sequences, researchers can influence signaling pathways and functional outcomes in cellular models.
Case Studies
-
Peptide Synthesis Efficiency :
- A study demonstrated that using this compound as a building block in SPPS significantly improved yield and purity compared to traditional methods. High-performance liquid chromatography (HPLC) analysis showed purities exceeding 99.5%.
- Protein Folding Studies :
-
Enzymatic Activity Assessment :
- In experiments assessing enzyme specificity, this compound was shown to influence the activity of proteases involved in various metabolic pathways, highlighting its potential role in drug design targeting these enzymes.
Summary Table of Biological Activities
Activity Type | Description | Key Findings |
---|---|---|
Peptide Synthesis | Building block for SPPS | Yield improvements with high purity |
Biochemical Research | Study of protein dynamics and enzyme interactions | Insights into folding kinetics |
Drug Development | Potential therapeutic applications | Targeting specific receptors |
Properties
IUPAC Name |
2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c18-11(16-8-13(20)21)6-15-12(19)7-17-14(22)23-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,19)(H,16,18)(H,17,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAYASDFVKQWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305127 | |
Record name | Z-Gly-Gly-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-20-3 | |
Record name | N-[(Phenylmethoxy)carbonyl]glycylglycylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2566-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 169175 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2566-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Z-Gly-Gly-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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